5-bromo-N-(2,6-difluorophenyl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(2,6-difluorophenyl)thiophene-2-carboxamide is an organic compound that features a brominated thiophene ring and a difluorophenyl group connected through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,6-difluorophenyl)thiophene-2-carboxamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Carboxamide: The brominated thiophene is then reacted with 2,6-difluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,6-difluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Scientific Research Applications
5-bromo-N-(2,6-difluorophenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,6-difluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-chloro(2-thienyl))-N-(2,6-difluorophenyl)carboxamide
- (5-iodo(2-thienyl))-N-(2,6-difluorophenyl)carboxamide
- (5-methyl(2-thienyl))-N-(2,6-difluorophenyl)carboxamide
Uniqueness
5-bromo-N-(2,6-difluorophenyl)thiophene-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, iodo, and methyl analogs. The difluorophenyl group also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(2,6-difluorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF2NOS/c12-9-5-4-8(17-9)11(16)15-10-6(13)2-1-3-7(10)14/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCJPZXDSZYTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(S2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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